molecular formula C15H14ClNO4S2 B11703267 1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene

1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene

Cat. No.: B11703267
M. Wt: 371.9 g/mol
InChI Key: NRQIGAAJQATSJC-UHFFFAOYSA-N
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Description

1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group, a chlorinated propyl chain, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe final step involves the nitration of the benzene ring to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific reagents are often employed to facilitate the reactions and ensure high purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene is unique due to the presence of both a nitro group and a phenylsulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14ClNO4S2

Molecular Weight

371.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-chloropropyl]sulfanyl-4-nitrobenzene

InChI

InChI=1S/C15H14ClNO4S2/c16-12(11-23(20,21)15-4-2-1-3-5-15)10-22-14-8-6-13(7-9-14)17(18)19/h1-9,12H,10-11H2

InChI Key

NRQIGAAJQATSJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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